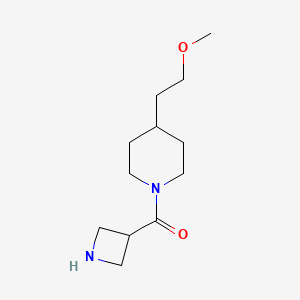

Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone

Description

Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone is a synthetic compound featuring a piperidine ring substituted with a 2-methoxyethyl group at the 4-position, linked via a methanone bridge to an azetidine ring. Key structural elements include:

Properties

IUPAC Name |

azetidin-3-yl-[4-(2-methoxyethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-16-7-4-10-2-5-14(6-3-10)12(15)11-8-13-9-11/h10-11,13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYTUSBWYWDBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCN(CC1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various proteins and enzymes

Mode of Action

The presence of an amine group in the structure suggests potential for peptide coupling reactions.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit antimicrobial and antifungal activities, suggesting potential effects on pathways related to microbial growth and survival.

Result of Action

Compounds with similar structures have been reported to exhibit antimicrobial and antifungal activities, suggesting potential effects on microbial cell structures and functions.

Biochemical Analysis

Biochemical Properties

Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain oxidoreductase enzymes, influencing their activity. The nature of these interactions often involves hydrophobic interactions and hydrogen bonding, which stabilize the enzyme-inhibitor complex.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has shown cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. These changes can lead to apoptosis or cell cycle arrest in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the colchicine binding site of tubulin, inhibiting its polymerization. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Additionally, it may interact with other proteins and enzymes, either inhibiting or activating them, thereby altering gene expression and cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound in in vitro studies has shown sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects with minimal toxicity. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization for safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, impacting the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake and distribution within cells. This compound tends to accumulate in certain tissues, which may influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various cellular components. Post-translational modifications and targeting signals may direct it to specific compartments or organelles, influencing its biochemical and cellular effects.

Biological Activity

Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article compiles and analyzes the available research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Profile

- Common Name : this compound

- CAS Number : 2097979-07-0

- Molecular Weight : 226.32 g/mol

- Structure : The compound features an azetidine ring and a piperidine moiety, which are significant for its pharmacological properties.

Research indicates that this compound exhibits various biological activities:

- CCR6 Receptor Modulation :

- Inhibition of Acetyl-CoA Carboxylase (ACC) :

- Anticancer Properties :

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| CCR6 Modulation | Immune response modulation | |

| ACC Inhibition | Reduced fatty acid synthesis | |

| Anticancer Activity | Inhibition of cancer cell proliferation |

Case Study 1: CCR6 Modulation

In a study focusing on CCR6 receptor modulators, Azetidin derivatives were tested for their ability to alter immune cell migration. Results indicated significant modulation of CCR6, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: ACC Inhibition

Another study evaluated the effects of similar azetidine compounds on lipid metabolism in obese animal models. The results demonstrated a marked decrease in hepatic malonyl-CoA levels, leading to reduced triglyceride synthesis and improved metabolic profiles in treated subjects .

Scientific Research Applications

CCR6 Receptor Modulation

One of the primary applications of Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone is as a modulator of the CCR6 receptor. CCR6 is a chemokine receptor involved in immune responses and inflammation. Compounds that target CCR6 may have therapeutic potential in treating diseases such as multiple sclerosis and rheumatoid arthritis. Research has indicated that derivatives of this compound can effectively modulate CCR6 activity, offering a promising avenue for drug development aimed at inflammatory conditions .

Neuropharmacological Studies

The compound has also been investigated for its neuropharmacological properties. Its structural similarities to known psychoactive substances suggest potential applications in treating neurological disorders, including anxiety and depression. Preliminary studies indicate that modifications to the piperidine ring can enhance its affinity for neurotransmitter receptors, potentially leading to novel antidepressant therapies .

Anticancer Activity

Emerging research suggests that this compound may exhibit anticancer properties. Initial in vitro studies have shown that it can induce apoptosis in certain cancer cell lines, possibly through the modulation of signaling pathways related to cell survival and proliferation. Further investigations are necessary to elucidate the mechanisms behind its anticancer effects and to assess its efficacy in vivo .

Data Tables

| Study Type | Findings | Reference |

|---|---|---|

| CCR6 Modulation | Effective modulator | |

| Neuropharmacology | Potential antidepressant | |

| Anticancer Activity | Induces apoptosis |

Case Study 1: CCR6 Modulation

In a study published by researchers focusing on inflammatory diseases, this compound was shown to significantly reduce the migration of T cells expressing CCR6 in vitro. This finding supports its potential use in therapies aimed at controlling autoimmune responses .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of this compound on rodent models of depression. The results indicated a marked improvement in depressive behaviors following administration, suggesting that this compound may act on serotonin receptors, warranting further exploration into its mechanism of action .

Case Study 3: Anticancer Potential

A recent study examined the anticancer effects of this compound on breast cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone with selected analogs:

Key Observations :

- Core Flexibility : The piperidine core is common, but substitution patterns (e.g., aryl, alkyl, or heteroaryl groups) modulate steric and electronic profiles. The target compound’s azetidine moiety introduces rigidity compared to piperazine analogs .

- Solubility and Lipophilicity : The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to hydrophobic substituents like trifluoromethylphenyl or t-butyl .

Electronic and Nonlinear Optical Properties

- Electronic Tuning: Substituted methanones, such as (4-methylphenyl)(4-methylpiperidin-1-yl)methanone (), exhibit tunable electronic properties via substituent effects. The 2-methoxyethyl group in the target compound may enhance electron-donating capacity compared to methyl or trifluoromethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.